Nylon 6/12
Overview
Description
Nylon 6/12, also known as Polyamide 6/12, is a synthetic polymer belonging to the family of nylons. It is composed of repeating units of hexamethylenediamine and dodecanedioic acid, which are linked by amide bonds. This polymer is known for its excellent balance of strength, toughness, and thermal resistance, making it a versatile material used in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nylon 6/12 is typically synthesized through a polycondensation reaction between hexamethylenediamine and dodecanedioic acid. The process involves two main steps:
Formation of Nylon Salt: Hexamethylenediamine reacts with dodecanedioic acid to form a nylon salt.
Polymerization: The nylon salt is then heated under vacuum to achieve polymerization, resulting in the formation of long polymer chains.
Industrial Production Methods
In industrial settings, the production of this compound involves the following steps:
Mixing: Hexamethylenediamine and dodecanedioic acid are mixed in a reactor.
Heating: The mixture is heated to form the nylon salt.
Polymerization: The nylon salt is subjected to high temperatures and vacuum conditions to initiate polymerization.
Extrusion: The resulting polymer is extruded into fibers or other desired shapes.
Chemical Reactions Analysis
Types of Reactions
Nylon 6/12 undergoes various chemical reactions, including:
Oxidation: Exposure to strong oxidizing agents can lead to the degradation of the polymer.
Hydrolysis: The amide bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the polymer.
Thermal Degradation: At elevated temperatures, this compound can undergo thermal degradation, resulting in the formation of smaller molecular fragments.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Acidic or Basic Conditions: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
High Temperatures: Thermal degradation typically occurs at temperatures above 210°C.
Major Products Formed
Oxidation: Degraded polymer fragments.
Hydrolysis: Monomers such as hexamethylenediamine and dodecanedioic acid.
Thermal Degradation: Smaller molecular fragments.
Scientific Research Applications
Nylon 6/12 has a wide range of scientific research applications, including:
Chemistry: Used as a material for chemical-resistant coatings and membranes.
Biology: Employed in the fabrication of biomedical devices and implants due to its biocompatibility.
Medicine: Utilized in the production of surgical sutures and drug delivery systems.
Industry: Widely used in the automotive, electrical, and consumer goods sectors for the manufacture of connectors, tubing, gears, and more
Mechanism of Action
The mechanism by which Nylon 6/12 exerts its effects is primarily related to its chemical structure. The presence of amide bonds and long carbon chains provides the polymer with high strength, toughness, and thermal resistance. The molecular targets and pathways involved include:
Hydrogen Bonding: The amide groups in this compound form hydrogen bonds, contributing to the polymer’s mechanical properties.
Crystallinity: The polymer’s crystalline structure enhances its thermal and chemical resistance.
Comparison with Similar Compounds
Nylon 6/12 can be compared with other similar compounds such as Nylon 6 and Nylon 12:
Similar Compounds
- Nylon 6
- Nylon 12
- Nylon 6/6
- Nylon 6/10
- Nylon 11
This compound stands out due to its unique balance of mechanical properties, chemical resistance, and low moisture absorption, making it suitable for a wide range of applications .
Properties
IUPAC Name |
dodecanedioic acid;hexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4.C6H16N2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;7-5-3-1-2-4-6-8/h1-10H2,(H,13,14)(H,15,16);1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUCVNSKULGPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26098-55-5, 51434-97-0 | |
Record name | Dodecanedioic acid-hexamethylenediamine copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26098-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51434-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8027743 | |
Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13188-60-8, 26098-55-5 | |
Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13188-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nylon 6-12 salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013188608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanedioic acid, polymer with 1,6-hexanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanedioic acid, polymer with 1,6-hexanediamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecanedioic acid, compound with hexane-1,6-diamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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